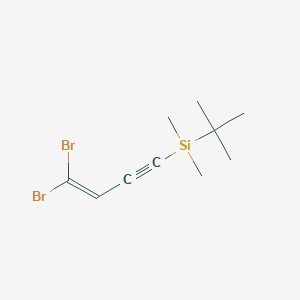
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane: is a chemical compound that contains a tert-butyl group, two bromine atoms, and a dimethylsilane group attached to a but-3-en-1-yn-1-yl chain
Preparation Methods
The synthesis of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Reaction Conditions: The key steps include the Vilsmeier formylation, reduction with sodium borohydride in methanol, and protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride.
Industrial Production: Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products .
Comparison with Similar Compounds
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(4-iodobutoxy)dimethylsilane: This compound contains an iodine atom instead of bromine and has different reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar enyne structure but includes an indole moiety, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Biological Activity
tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane is a silane compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its reactive functional groups. The presence of bromine atoms enhances its electrophilic character, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids. Studies have shown that organosilicon compounds can exhibit antimicrobial properties, potentially making this compound useful in pharmaceutical applications.
Cytotoxicity
Cytotoxicity assays are essential for determining the safety profile of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, a study involving similar silanes reported IC50 values in the micromolar range against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized this compound and evaluated its biological activity. The compound was tested for its antimicrobial effects and showed promising results against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the silane structure could enhance its bioactivity.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related dibrominated silanes. The results indicated that these compounds could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This suggests a potential mechanism for the observed cytotoxicity of tert-butyl(4,4-dibromobut-3-en-1-yn-1-yldimethylsilane).
Properties
CAS No. |
920283-01-8 |
|---|---|
Molecular Formula |
C10H16Br2Si |
Molecular Weight |
324.13 g/mol |
IUPAC Name |
tert-butyl-(4,4-dibromobut-3-en-1-ynyl)-dimethylsilane |
InChI |
InChI=1S/C10H16Br2Si/c1-10(2,3)13(4,5)8-6-7-9(11)12/h7H,1-5H3 |
InChI Key |
YXTQZAZJIGSQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















